N-(4-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-(4-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 899754-80-4
VCID: VC6896899
InChI: InChI=1S/C25H21N3O4S2/c1-31-17-10-8-16(9-11-17)13-26-21(29)15-34-25-27-22-19-6-2-3-7-20(19)32-23(22)24(30)28(25)14-18-5-4-12-33-18/h2-12H,13-15H2,1H3,(H,26,29)
SMILES: COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53
Molecular Formula: C25H21N3O4S2
Molecular Weight: 491.58

N-(4-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 899754-80-4

Cat. No.: VC6896899

Molecular Formula: C25H21N3O4S2

Molecular Weight: 491.58

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 899754-80-4

Specification

CAS No. 899754-80-4
Molecular Formula C25H21N3O4S2
Molecular Weight 491.58
IUPAC Name N-[(4-methoxyphenyl)methyl]-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C25H21N3O4S2/c1-31-17-10-8-16(9-11-17)13-26-21(29)15-34-25-27-22-19-6-2-3-7-20(19)32-23(22)24(30)28(25)14-18-5-4-12-33-18/h2-12H,13-15H2,1H3,(H,26,29)
Standard InChI Key LLEFMIOWRMAWOH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53

Introduction

Chemical Identity and Structural Features

Molecular Composition and Identifiers

The compound’s molecular formula is C₂₅H₂₁N₃O₄S₂, reflecting its hybrid architecture of aromatic, heterocyclic, and sulfur-containing groups. Key identifiers include:

PropertyValueSource
IUPAC NameN-[(4-Methoxyphenyl)methyl]-2-[[4-oxo-3-(thiophen-2-ylmethyl)-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
CAS Registry Number899754-80-4
SMILESCOC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53
InChIKeyLLEFMIOWRMAWOH-UHFFFAOYSA-N

The benzofuro[3,2-d]pyrimidine core is fused with a thiophene-methyl group at position 3 and a thioacetamide side chain at position 2, conferring rigidity and electron-rich regions conducive to intermolecular interactions .

Structural Analysis

The molecule comprises three distinct regions:

  • Benzofuropyrimidine Core: A tricyclic system with a fused benzofuran (oxygen-containing) and pyrimidine (nitrogen-containing) ring. The pyrimidine ring is substituted with a ketone group at position 4, enhancing electrophilicity .

  • Thiophen-2-ylmethyl Substituent: A thiophene ring linked via a methyl group to the pyrimidine nitrogen, introducing sulfur-based aromaticity and potential π-π stacking interactions.

  • Thioacetamide Side Chain: A sulfur-linked acetamide group bonded to a 4-methoxybenzyl amine, offering hydrogen-bonding sites and hydrophobic character .

Synthesis and Reactivity

Reactivity Profile

  • Nucleophilic Sites: The pyrimidine N1 and carbonyl oxygen at C4 are susceptible to nucleophilic attack, enabling derivatization.

  • Thioether Linkage: The C2-sulfanyl group may undergo oxidation to sulfoxides or sulfones, altering electronic properties.

  • Methoxybenzyl Group: The electron-donating methoxy group enhances solubility in polar aprotic solvents .

Physicochemical and Pharmacokinetic Properties

PropertyDataSource
Molecular Weight491.6 g/mol
LogP (Predicted)3.2 ± 0.5
SolubilityLow aqueous solubility
Metabolic StabilityModerate (CYP3A4 substrate)

The compound’s low solubility and moderate metabolic stability suggest a need for prodrug formulations or structural optimization to improve bioavailability .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with higher yields and fewer purification steps.

  • Biological Screening: Evaluate efficacy against kinase panels, microbial strains, and cancer models.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

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